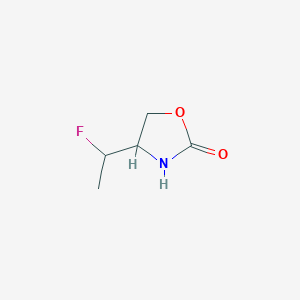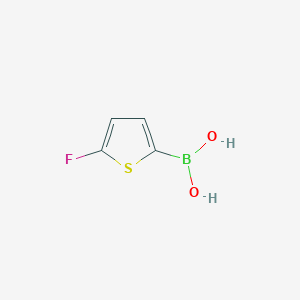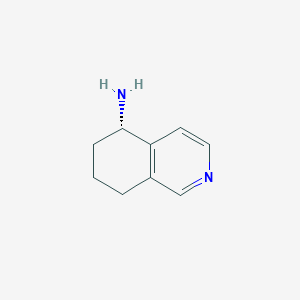
4-(1-Fluoroethyl)-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Fluoroethyl)-1,3-oxazolidin-2-one is a fluorinated heterocyclic compound that belongs to the oxazolidinone class. This compound is characterized by the presence of a fluoroethyl group attached to the oxazolidinone ring. Fluorinated heterocycles are known for their significant applications in medicinal chemistry, agrochemicals, and materials science due to their unique chemical properties, such as enhanced metabolic stability and altered biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Fluoroethyl)-1,3-oxazolidin-2-one typically involves the fluorination of a suitable precursor. One common method is the electrophilic fluorination of oxazolidinone derivatives using reagents such as N-fluorobenzenesulfonimide (NFSI) in the presence of a base like lithium carbonate. The reaction is carried out under mild conditions, often at room temperature, to achieve high yields of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of fluorinating agents like xenon difluoride or molecular fluorine in a controlled environment can enhance the efficiency of the process. Solvent selection and reaction optimization are crucial to minimize waste and improve atom economy .
Análisis De Reacciones Químicas
Types of Reactions: 4-(1-Fluoroethyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups, such as amines.
Substitution: Nucleophilic substitution reactions can replace the fluoroethyl group with other substituents, leading to diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone N-oxides, while reduction can produce amino derivatives .
Aplicaciones Científicas De Investigación
4-(1-Fluoroethyl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in drug discovery and development.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated oxazolidinones are explored for their potential as antimicrobial agents, particularly against resistant bacterial strains.
Mecanismo De Acción
The mechanism of action of 4-(1-Fluoroethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application, but common targets include bacterial ribosomes and metabolic enzymes .
Comparación Con Compuestos Similares
- 4-(1-Fluoroethyl)-1,3-oxazolidin-2-one
- 4-(2-Fluoroethyl)-1,3-oxazolidin-2-one
- 4-(1-Fluoropropyl)-1,3-oxazolidin-2-one
Comparison: Compared to other similar compounds, this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluoroethyl group at the 1-position of the oxazolidinone ring can enhance its metabolic stability and alter its interaction with biological targets, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C5H8FNO2 |
|---|---|
Peso molecular |
133.12 g/mol |
Nombre IUPAC |
4-(1-fluoroethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H8FNO2/c1-3(6)4-2-9-5(8)7-4/h3-4H,2H2,1H3,(H,7,8) |
Clave InChI |
UCGCIGIJYBYKHV-UHFFFAOYSA-N |
SMILES canónico |
CC(C1COC(=O)N1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11923339.png)

![3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11923355.png)



![3-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11923400.png)






